Ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate
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Overview
Description
Ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate is a complex organic compound characterized by its unique cyclopropane ring structure with multiple cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with a suitable alkene in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural features.
Mechanism of Action
The mechanism by which Ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nature of the cyano groups, which can stabilize reaction intermediates. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, potentially affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1,2,2-tricyano-3-methylcyclopropanecarboxylate: Similar structure but lacks the additional ethyl group.
Methyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of both ethyl and methyl substituents on the cyclopropane ring. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
24543-23-5 |
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Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-4-10(3)11(6-13,7-14)12(10,8-15)9(16)17-5-2/h4-5H2,1-3H3 |
InChI Key |
UBGDWKOORIQFIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(C1(C#N)C(=O)OCC)(C#N)C#N)C |
Origin of Product |
United States |
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